N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H10ClF2N5O2 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine structure have been reported to inhibitCDK2 , a protein kinase involved in cell cycle regulation .
Mode of Action
It’s suggested that similar compounds can penetrate the bacterial cell and have suitable binding interactions with their target . In the case of CDK2 inhibitors, they typically work by binding to the active site of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
As a potential cdk2 inhibitor, it could affect cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
Similar compounds with a pyrazolo[3,4-d]pyrimidine structure have been reported to have a clogp value less than 4 and molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
Related pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . This suggests that N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide may interact with enzymes and proteins involved in cell cycle control.
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity . This could lead to changes in gene expression and cell cycle progression.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,6-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF2N5O2/c19-10-3-1-4-11(7-10)26-16-12(8-23-26)18(28)25(9-22-16)24-17(27)15-13(20)5-2-6-14(15)21/h1-9H,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGOZWRDJHXLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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